![molecular formula C19H21N3O4S B2375805 N-(4-metoxi-7-metilbenzo[d]tiazol-2-il)-3-metil-N-((tetrahidrofurano-2-il)metil)isoxazol-5-carboxamida CAS No. 946317-90-4](/img/structure/B2375805.png)
N-(4-metoxi-7-metilbenzo[d]tiazol-2-il)-3-metil-N-((tetrahidrofurano-2-il)metil)isoxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a novel class of M4 positive allosteric modulators . It exhibited modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It was also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR data can give information about the functional groups present in the molecule .Chemical Reactions Analysis
Thiazoles, which are part of the compound’s structure, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .Physical And Chemical Properties Analysis
The compound has excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure . More specific physical and chemical properties such as solubility, melting point, and specific gravity would require additional experimental data.Aplicaciones Científicas De Investigación
- ML293, derivado de este compuesto, actúa como un modulador alostérico positivo del receptor muscarínico 4 (M4) . Demuestra una potencia modesta (EC50 = 1.3 μM) y una excelente eficacia, mejorando la respuesta del receptor a los agonistas. La penetración cerebral de ML293 lo convierte en un candidato prometedor para la investigación neurológica.
- Compuestos con un grupo metoxi en la sexta posición del anillo benzotiazol, similar a nuestro compuesto, se han evaluado para su actividad antiinflamatoria . Estos derivados mostraron una prometedora inhibición de la ciclooxigenasa-2 (COX-2) con buena selectividad (valores de SI de COX-2). Investigar el potencial antiinflamatorio de nuestro compuesto podría ser valioso.
- Los derivados de tiazol se han explorado por su actividad antifúngica . Teniendo en cuenta las características estructurales de nuestro compuesto, puede exhibir efectos antifúngicos. Estudios adicionales podrían evaluar su eficacia contra cepas fúngicas específicas.
Modulación del Receptor Muscarínico
Actividad Antiinflamatoria
Propiedades Antifúngicas
En resumen, este compuesto es prometedor en diversas áreas, desde la neurobiología hasta el desarrollo de fármacos. Los investigadores deben explorar más a fondo sus propiedades farmacológicas para liberar todo su potencial. 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .
Biochemical Pathways
The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . This can have downstream effects on various cellular processes, including ion channel regulation and neurotransmitter release .
Pharmacokinetics
It has been reported that the compound exhibits excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance and good brain exposure .
Result of Action
The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. These include modulation of neurotransmitter release, regulation of ion channels, and potential effects on cognitive function, given the role of the M4 receptor in the central nervous system .
Propiedades
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-11-6-7-14(24-3)16-17(11)27-19(20-16)22(10-13-5-4-8-25-13)18(23)15-9-12(2)21-26-15/h6-7,9,13H,4-5,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAAOJONCHJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
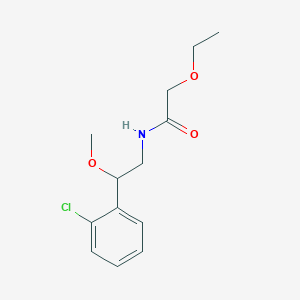
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
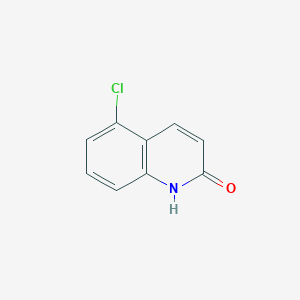
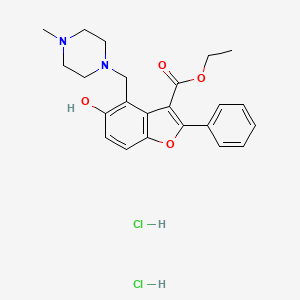
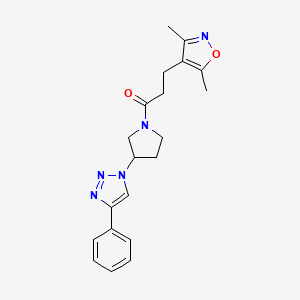
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
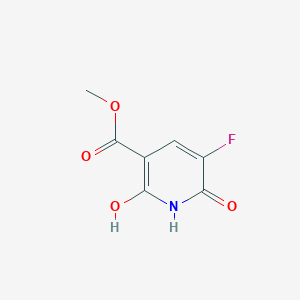
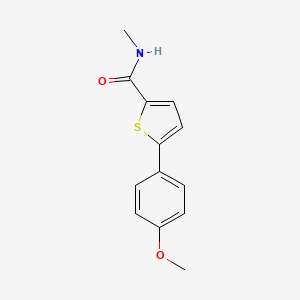
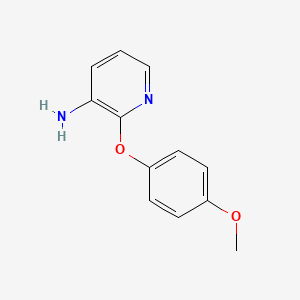


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
